molecular formula C22H22N4O8S B5114851 N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE

N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE

Cat. No.: B5114851
M. Wt: 502.5 g/mol
InChI Key: TTXJQBPCMYTSHM-UHFFFAOYSA-N
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Description

N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a methoxy group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O8S/c1-33-20-10-9-15(26(29)30)12-19(20)25(35(2,31)32)14-21(27)24-18-8-4-3-7-17(18)22(28)23-13-16-6-5-11-34-16/h3-12H,13-14H2,1-2H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXJQBPCMYTSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of furan-2-ylmethanol with 2-methoxy-5-nitrobenzenesulfonyl chloride to form an intermediate, which is then reacted with 2-aminobenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can produce various furan derivatives.

Scientific Research Applications

N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and methoxy group also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both a furan ring and a nitrophenyl group makes it particularly versatile for various chemical and biological studies.

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